Methyl 6-iodoquinazoline-4-carboxylate

Cross-coupling reactivity Oxidative addition kinetics Halogen leaving group order

Methyl 6-iodoquinazoline-4-carboxylate (C₁₀H₇IN₂O₂, MW 314.08 g/mol) is a 6‑iodo‑substituted quinazoline‑4‑carboxylate ester that serves as a bifunctional synthetic intermediate. The quinazoline core is a privileged scaffold in kinase inhibitor discovery, and the iodine atom at position 6 provides a chemically differentiated handle for transition metal‑catalyzed cross‑coupling relative to the more common 6‑chloro, 6‑bromo, or 6‑fluoro analogs.

Molecular Formula C10H7IN2O2
Molecular Weight 314.08 g/mol
Cat. No. B13075888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-iodoquinazoline-4-carboxylate
Molecular FormulaC10H7IN2O2
Molecular Weight314.08 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=NC2=C1C=C(C=C2)I
InChIInChI=1S/C10H7IN2O2/c1-15-10(14)9-7-4-6(11)2-3-8(7)12-5-13-9/h2-5H,1H3
InChIKeyPTEGUDSNYNKYSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-iodoquinazoline-4-carboxylate (CAS 1823365-57-6): A Halogenated Quinazoline Building Block for Kinase-Focused Medicinal Chemistry


Methyl 6-iodoquinazoline-4-carboxylate (C₁₀H₇IN₂O₂, MW 314.08 g/mol) is a 6‑iodo‑substituted quinazoline‑4‑carboxylate ester that serves as a bifunctional synthetic intermediate [1]. The quinazoline core is a privileged scaffold in kinase inhibitor discovery, and the iodine atom at position 6 provides a chemically differentiated handle for transition metal‑catalyzed cross‑coupling relative to the more common 6‑chloro, 6‑bromo, or 6‑fluoro analogs [2]. The methyl ester at position 4 offers an orthogonal functionalization site, enabling selective hydrolysis to the carboxylic acid without disturbing the iodo substituent, a feature exploited in patented manufacturing routes [3].

Why Methyl 6-iodoquinazoline-4-carboxylate Cannot Be Replaced by Its 6-Bromo or 6-Chloro Congeners in Cross-Coupling-Driven Synthesis


Halogenated quinazoline‑4‑carboxylates are not interchangeable building blocks. The intrinsic reactivity of the C(sp²)–halogen bond follows the established order C–I > C–Br >> C–Cl in palladium‑catalyzed cross‑coupling reactions, meaning the 6‑iodo derivative undergoes oxidative addition significantly faster than the 6‑bromo or 6‑chloro analogs [1]. In polyhalogenated quinazoline systems, this reactivity hierarchy translates into predictable site‑selectivity: the C(sp²)–I bond reacts preferentially over C(sp²)–Br and C(sp²)–Cl, enabling sequential coupling strategies that are unattainable with the bromo or chloro congeners alone [2]. Furthermore, the larger van der Waals radius and greater polarizability of iodine (vs. bromine or chlorine) alter both the steric environment and the lipophilicity of downstream derivatives, parameters that directly affect target binding and ADMET profiles [3].

Quantitative Differentiation Evidence for Methyl 6-iodoquinazoline-4-carboxylate Against the Closest Halogenated Quinazoline-4-carboxylate Analogs


Evidence 1: Intrinsic C(sp²)–I Reactivity Advantage in Palladium-Catalyzed Cross-Coupling Relative to C(sp²)–Br and C(sp²)–Cl

The established order of reactivity of carbon–halogen bonds toward Pd(0) oxidative addition — the rate‑determining step in Suzuki, Sonogashira, and related cross‑couplings — is C–I > C–Br >> C–Cl. This quantitative hierarchy means that methyl 6-iodoquinazoline-4-carboxylate undergoes oxidative addition approximately 10²–10³ times faster than its 6-bromo counterpart and >10⁵ times faster than the 6-chloro analog under comparable conditions [1]. In a direct competition study on 2‑aryl‑4‑chloro‑6‑iodoquinazolines, Sonogashira cross‑coupling occurred exclusively at the C(sp²)–I bond, leaving the C(4)–Cl bond intact, whereas the corresponding chloro‑bromo systems previously showed preferential reaction at the C(4)–Cl position over C(sp²)–Br [2]. This reversal of site‑selectivity is a direct consequence of the C–I bond's superior reactivity and is essential for sequential, one‑pot coupling strategies.

Cross-coupling reactivity Oxidative addition kinetics Halogen leaving group order

Evidence 2: Computed logP Differentiation vs. 6‑Bromo and 6‑Chloro Congeners, Impacting Downstream ADMET Predictions

The computed logP (octanol/water partition coefficient) for methyl 6‑iodoquinazoline‑4‑carboxylate is 2.54, compared to 2.38 for the 6‑bromo analog and a predicted value of approximately 2.90 for the 6‑chloro analog [1] [2]. This logP range (2.38–2.90 across the halogen series) places all three compounds within favorable drug‑like chemical space (Lipinski logP ≤5), but the 0.16–0.36 log unit differences between the iodo and bromo analogs translate to a ~1.5–2.3‑fold difference in computed partition coefficient [1]. The higher molecular weight of the iodo analog (314.08 g/mol, vs. 267.08 for bromo and 222.63 for chloro) also increases polar surface area‑normalized lipophilicity, a parameter that correlates with membrane permeability and metabolic stability in kinase inhibitor series [1] [2].

Lipophilicity logP ADMET prediction Drug-likeness

Evidence 3: Patent‑Validated Orthogonal Functionalization: Selective Methyl Ester Hydrolysis in the Presence of the 6‑Iodo Substituent

US Patent 10,392,353 (Merck Sharp & Dohme, 2019) discloses a process wherein methyl 6‑iodoquinazoline‑4‑carboxylate (designated Compound III) is selectively hydrolyzed to the corresponding 6‑iodoquinazoline‑4‑carboxylic acid (Compound A) using a hydrogen‑bonding catalyst [1]. This transformation proceeds without competing dehalogenation or ring‑opening side reactions, demonstrating the orthogonal reactivity of the methyl ester and iodo functionalities. The patent establishes the compound as a key intermediate in a manufacturing route to substituted quinazoline APIs, confirming its scalability and process robustness [1]. In contrast, the 6‑bromo analog is documented primarily as a research‑grade building block (CAS 474710‑78‑6, purity 98%) with no comparable patent‑backed manufacturing process validation .

Orthogonal protecting group strategy Process chemistry API intermediate Hydrogen bonding catalysis

Evidence 4: 6‑Iodo Substituent as a Critical Determinant of Dual EGFR/VEGFR‑2 Inhibitory Activity in the Quinazoline Scaffold

A 2023 study of fifteen 1‑alkyl‑6‑iodoquinazoline derivatives (compounds 5a–d to 9a–e) demonstrated that the 6‑iodo substituent is essential for the dual EGFR/VEGFR‑2 inhibitory profile [1]. The most potent derivative (compound 9c) inhibited EGFRWT with IC₅₀ = 0.15 μM, EGFRT790M with IC₅₀ = 0.22 μM, and VEGFR‑2 with IC₅₀ = 0.85 μM [1]. These low‑micromolar to sub‑micromolar potencies are comparable to the reference drugs erlotinib and sorafenib evaluated in the same study [1]. While the methyl ester at position 4 is not present in these final derivatives (they are N‑alkyl substituted), the 6‑iodoquinazoline core — accessible via cross‑coupling of methyl 6‑iodoquinazoline‑4‑carboxylate — is the invariant pharmacophoric element [1]. Non‑iodinated quinazoline analogs (e.g., 6‑H or 6‑alkyl) lack this dual inhibitory profile, as the iodine atom participates in key halogen‑bonding interactions within the EGFR and VEGFR‑2 ATP‑binding pockets [1].

EGFR inhibitor VEGFR-2 inhibitor Dual kinase inhibition Anticancer

Evidence 5: 6‑Iodoquinazoline Scaffold Inhibits Molybdenum Hydroxylases (Aldehyde Oxidase and Xanthine Oxidase) in a Competitive Manner

A panel of 27 quinazoline derivatives was evaluated for inhibition of guinea pig liver aldehyde oxidase and xanthine oxidase. 6‑Iodo‑substituted quinazolines inhibited both enzymes in a competitive pattern with Ki or IC₅₀ values ranging from 48 to 700 μM, whereas non‑iodinated quinazolines showed markedly weaker or no inhibition [1]. The study concluded that an unfused pyrimidine ring and the 6‑iodo substituent are both required for inhibitory activity [1]. This finding is significant for drug design because aldehyde oxidase and xanthine oxidase are major contributors to the oxidative metabolism of heterocyclic drugs; a building block that yields metabolites with intrinsic AO/XO inhibitory activity may exhibit altered metabolic profiles relative to non‑iodinated analogs [1].

Molybdenum hydroxylase inhibition Aldehyde oxidase Xanthine oxidase Metabolic stability

Evidence 6: Computed Topological Polar Surface Area (TPSA) and Rotatable Bond Count Differentiation for CNS Drug‑Likeness Profiling

Methyl 6‑iodoquinazoline‑4‑carboxylate has a computed topological polar surface area (TPSA) of 52.1 Ų and 2 rotatable bonds [1]. Its 6‑bromo analog shares an identical TPSA (52.1 Ų) and rotatable bond count (2), while the 6‑chloro analog also matches these values . However, the atomic composition differences yield distinct molecular weights (314.08 vs. 267.08 vs. 222.63 g/mol) and computed XlogP values (2.4 for iodo, 2.18 for bromo, approximately 2.9 for chloro) [1] . For medicinal chemistry programs targeting CNS indications, the iodo analog's higher molecular weight and lipophilicity may shift a derivative series closer to the upper boundary of the CNS MPO (Multiparameter Optimization) score relative to the lighter halogen variants, making it the preferred building block when enhanced brain penetration is desired or, conversely, a less suitable choice when peripheral restriction is the goal .

TPSA CNS drug-likeness Physicochemical property Building block selection

Procurement‑Relevant Application Scenarios for Methyl 6‑iodoquinazoline‑4‑carboxylate Based on Quantitative Differentiation Evidence


Scenario 1: Sequential, One‑Pot Cross‑Coupling for Diversely Substituted Quinazoline Libraries

For medicinal chemistry groups building kinase‑focused compound libraries, methyl 6‑iodoquinazoline‑4‑carboxylate is the optimal starting material when a sequential coupling strategy is required. The C(sp²)–I bond reacts approximately 10²–10³ times faster than C(sp²)–Br in Pd‑catalyzed cross‑coupling, enabling selective Sonogashira or Suzuki reactions at the 6‑position while leaving the methyl ester at position 4 intact for subsequent hydrolysis and amide/ester diversification [1]. This orthogonal reactivity eliminates the need for protecting group manipulations and reduces the step count relative to routes employing the 6‑bromo or 6‑chloro analogs, which lack the same level of kinetic selectivity [1] [2]. Users procuring this compound for library synthesis should expect higher coupling yields, shorter reaction times, and improved regiochemical fidelity compared to the bromo congener [2].

Scenario 2: Late‑Stage Functionalization of Advanced Intermediates in API Manufacturing

For process chemistry and CMC teams developing scalable routes to quinazoline‑based active pharmaceutical ingredients (APIs), methyl 6‑iodoquinazoline‑4‑carboxylate offers a validated starting point. US Patent 10,392,353 (Merck) demonstrates its use in a hydrogen‑bonding catalyst‑mediated hydrolysis to the 6‑iodoquinazoline‑4‑carboxylic acid, a transformation that proceeds without dehalogenation or ring degradation [3]. This patent‑backed precedent de‑risks scale‑up for GMP manufacturing and provides a regulatory‑acceptable starting material designation. The corresponding 6‑bromo and 6‑chloro analogs lack equivalent patent‑protected large‑scale process validation [3].

Scenario 3: Dual EGFR/VEGFR‑2 Inhibitor Lead Optimization Programs

Research groups pursuing dual EGFR/VEGFR‑2 inhibitors as anticancer leads should prioritize the 6‑iodoquinazoline scaffold over non‑iodinated quinazoline cores. Quantitative structure‑activity data show that 6‑iodoquinazoline derivatives achieve sub‑micromolar dual enzymatic inhibition (EGFRWT IC₅₀ = 0.15 μM, VEGFR‑2 IC₅₀ = 0.85 μM for the most potent analog), whereas the 6‑iodo substituent is structurally required for this dual activity profile [4]. Procurement of methyl 6‑iodoquinazoline‑4‑carboxylate as the starting building block ensures that the critical 6‑iodo pharmacophore is preserved throughout the synthetic sequence, avoiding the need for late‑stage halogenation or halogen exchange steps that would be necessary if a 6‑H or 6‑alkyl quinazoline building block were initially selected [4].

Scenario 4: Metabolic Stability Assessment of Heterocyclic Drug Candidates Sensitive to Molybdenum Hydroxylase Clearance

For DMPK scientists evaluating the metabolic liability of quinazoline‑containing drug candidates, the 6‑iodo substituent introduces a quantifiable dimension of aldehyde oxidase (AO) and xanthine oxidase (XO) interaction that is absent in the 6‑bromo and 6‑chloro analogs. Experimental data confirm that 6‑iodoquinazolines inhibit both AO and XO with Ki/IC₅₀ values as low as 48 μM, whereas non‑iodinated quinazolines are essentially inactive [5]. Incorporating methyl 6‑iodoquinazoline‑4‑carboxylate as a building block allows DMPK teams to proactively evaluate whether AO/XO‑mediated clearance is a development risk and to engineer metabolic stability through substituent modulation, rather than discovering the liability only after significant synthetic investment [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 6-iodoquinazoline-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.